![molecular formula C19H22Si B14222768 Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- CAS No. 501072-60-2](/img/structure/B14222768.png)
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a phenyl group and a hexatriynyl chain. This compound is notable for its unique structure, which combines the properties of silanes and aromatic hydrocarbons, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- typically involves the following steps:
Formation of the Phenylsilane Intermediate: The initial step involves the reaction of phenylmagnesium bromide with silicon tetrachloride to form phenylsilane.
Addition of the Hexatriynyl Chain: The phenylsilane intermediate is then reacted with a hexatriynyl compound under controlled conditions to introduce the hexatriynyl chain.
Final Silane Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl and hexatriynyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Silanol derivatives.
Reduction: Simplified silane compounds.
Substitution: Various substituted silane derivatives.
Applications De Recherche Scientifique
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- involves its interaction with various molecular targets. The compound’s silane group can form strong bonds with oxygen and fluorine, making it an effective reducing agent. Additionally, the phenyl and hexatriynyl groups contribute to its reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the hexatriynyl chain.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a hexatriynyl chain.
(Trimethylsilyl)benzene: Similar aromatic structure but without the hexatriynyl chain.
Uniqueness
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is unique due to its combination of a silane group with a phenyl and hexatriynyl chain. This structure imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
501072-60-2 |
|---|---|
Formule moléculaire |
C19H22Si |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
6-(4-tert-butylphenyl)hexa-1,3,5-triynyl-trimethylsilane |
InChI |
InChI=1S/C19H22Si/c1-19(2,3)18-14-12-17(13-15-18)11-9-7-8-10-16-20(4,5)6/h12-15H,1-6H3 |
Clé InChI |
RBRAFQLPNSKIAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C#CC#CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



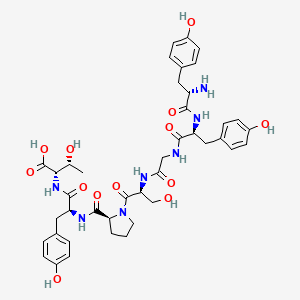
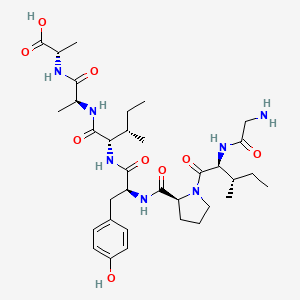
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
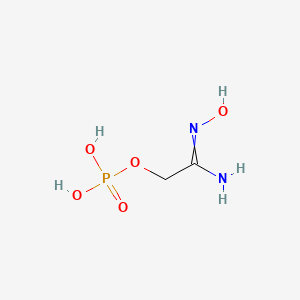
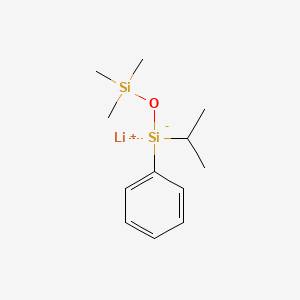

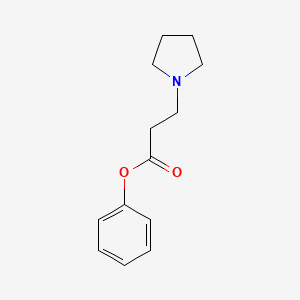
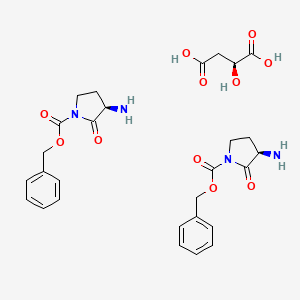
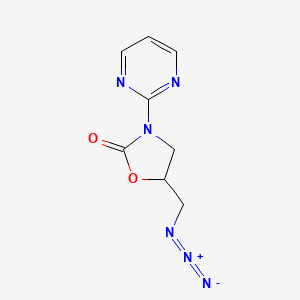
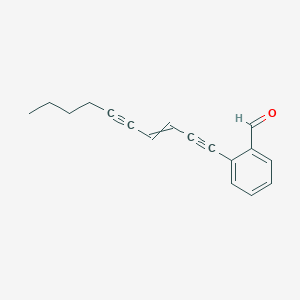
silane](/img/structure/B14222762.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
